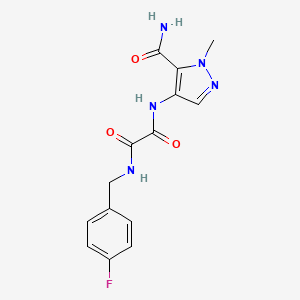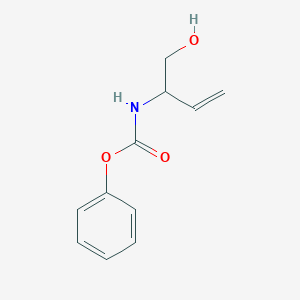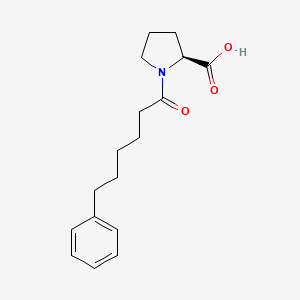
1-(6-Phenylhexanoyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Phenylhexanoyl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a hexanoyl chain, which is further linked to the amino acid L-proline. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylhexanoyl)-L-proline typically involves the acylation of L-proline with 6-phenylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(6-Phenylhexanoyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylhexanoic acid derivatives.
Reduction: The carbonyl group in the hexanoyl chain can be reduced to form alcohol derivatives.
Substitution: The proline moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include phenylhexanoic acid derivatives, alcohol derivatives, and various substituted proline compounds
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has been investigated for its potential biological activities, including its role as a modulator of enzyme activity and its interactions with biological membranes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in the production of specialty chemicals and materials with specific functional attributes.
作用机制
The mechanism of action of 1-(6-Phenylhexanoyl)-L-proline involves its interaction with specific molecular targets and pathways. The phenyl group and the proline moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(6-Phenylhexanoyl)-L-proline can be compared with other similar compounds, such as:
N-(6-Phenylhexanoyl)glycine: This compound has a similar structure but with glycine instead of proline. It exhibits different biological activities and physicochemical properties.
6-Phenylhexanoic acid: Lacking the proline moiety, this compound has different reactivity and applications.
Phenylalanine derivatives: Compounds with phenylalanine instead of proline can have distinct biological activities and uses.
属性
CAS 编号 |
921757-21-3 |
|---|---|
分子式 |
C17H23NO3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
(2S)-1-(6-phenylhexanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c19-16(18-13-7-11-15(18)17(20)21)12-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,20,21)/t15-/m0/s1 |
InChI 键 |
ZIJHQNQYFKRGRW-HNNXBMFYSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CCCCCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B12620458.png)
![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
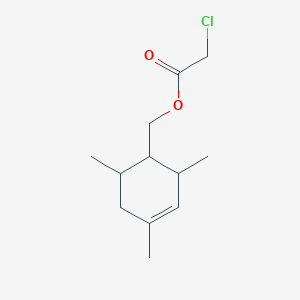
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
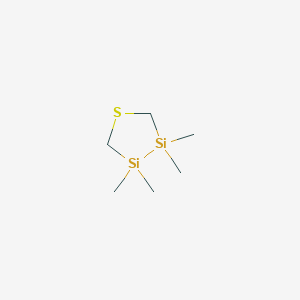
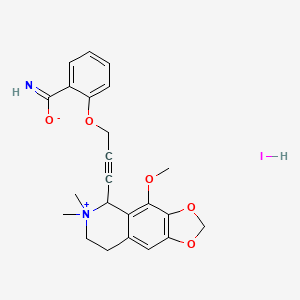
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
